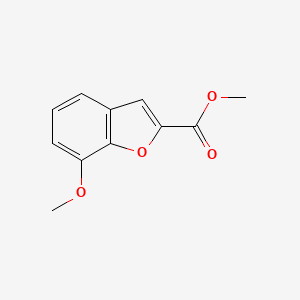

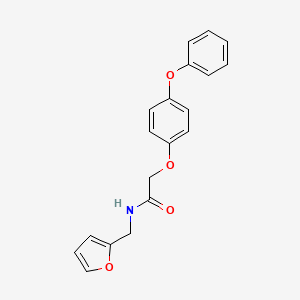

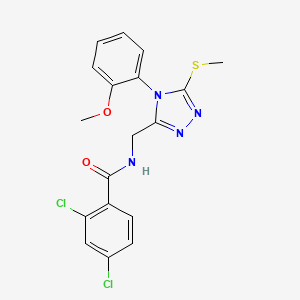

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis

Compounds similar to this one have been shown to undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. It’s designed based on the activity of indoles against various cancer cell lines and synthesized via a Pd-catalyzed C-N cross-coupling . The structure–activity relationship study identified its efficacy against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines, with IC50 values ranging from 328 to 644 nM .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies revealed that derivatives of this compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells . This suggests its potential use in targeted cancer therapies, where controlling the cell cycle is crucial.

Molecular Diversity in Drug Design

The compound’s structure allows for a high degree of molecular diversity, making it a valuable template for drug design. Its heteroaryl moieties can be modified to produce analogs with varying biological activities, which is essential for developing a comprehensive understanding of structure–activity relationships in medicinal chemistry .

Organic Synthesis and Catalysis

The benzodioxol moiety within the compound is significant in organic synthesis and catalysis. It can be used to create complex molecular structures that are important in the development of new synthetic routes and catalysts .

Material Science

In material science, the compound’s unique structure could be utilized in the development of new materials with specific electronic or photonic properties. The oxadiazole rings, in particular, are known for their application in light-emitting diodes (LEDs) and other electronic devices .

Analytical Chemistry

The compound can serve as a standard or reference material in analytical chemistry, particularly in mass spectrometry and chromatography. Its distinct chemical structure allows for accurate identification and quantification of similar compounds in complex mixtures .

Mecanismo De Acción

Target of Action

The compound “3-(1,3-Benzodioxol-5-yl)-3’-pyrazin-2-yl-5,5’-bi-1,2,4-oxadiazole” is a small molecule that primarily targets proteins involved in neurodegenerative diseases . It has been identified as a general inhibitor of protein aggregation, specifically inhibiting the oligomerization of α-synuclein and prion proteins .

Mode of Action

The compound interacts with its targets by suppressing the formation of oligomers, both in vitro and in vivo . Structural studies have revealed that the compound’s binding to α-synuclein fibrils involves stable polar interactions inside the tubular fibril cavity . The central pyrazole moiety of the compound is positioned near the protein backbone of α-synuclein .

Biochemical Pathways

The compound affects the biochemical pathways related to the aggregation of α-synuclein and prion proteins . By inhibiting the oligomerization of these proteins, it prevents the accumulation of pathogenic proteins, thereby mitigating neurodegeneration .

Pharmacokinetics

It is known that the compound is orally bioavailable and can penetrate the brain

Result of Action

The compound’s action results in the reduction of protein deposition in the brain, improvement of dopamine neuron function, and alleviation of movement disorders . It has shown efficacy in mouse models of α-synuclein and prion diseases, even when treatment began after symptoms had developed .

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N6O4/c1-2-10-11(23-7-22-10)5-8(1)12-18-14(24-20-12)15-19-13(21-25-15)9-6-16-3-4-17-9/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUCWSVYVMHCRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NC(=NO4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-yl)-3'-pyrazin-2-yl-5,5'-bi-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2939278.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)

![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2939283.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2939290.png)

![({[4-(Difluoromethoxy)phenyl]methyl}(methyl)carbamoyl)methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2939294.png)